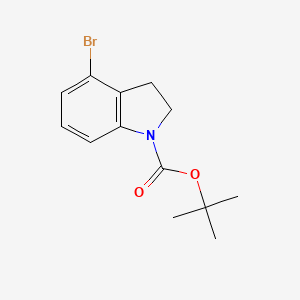
6-Methyl-5-sulfanylidenepiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-sulfanylidenepiperazin-2-one is a heterocyclic compound containing a piperazine ring with a methyl group at the 6th position and a sulfanylidenyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-sulfanylidenepiperazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-1-methylpiperazine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-sulfanylidenepiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidenyl group, yielding a simpler piperazine derivative.
Substitution: The methyl group or the sulfanylidenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperazine derivatives without the sulfanylidenyl group.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-sulfanylidenepiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 6-Methyl-5-sulfanylidenepiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with a similar methyl group but different functional groups.
2-Methylpiperazine: A simpler piperazine derivative without the sulfanylidenyl group.
Uniqueness
6-Methyl-5-sulfanylidenepiperazin-2-one is unique due to the presence of both the methyl and sulfanylidenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
128425-21-8 |
|---|---|
Molekularformel |
C5H8N2OS |
Molekulargewicht |
144.192 |
IUPAC-Name |
6-methyl-5-sulfanylidenepiperazin-2-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) |
InChI-Schlüssel |
WUFXYNXJZIJYJO-UHFFFAOYSA-N |
SMILES |
CC1C(=S)NCC(=O)N1 |
Synonyme |
Piperazinone, 6-methyl-5-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)


![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)






![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
